molecular formula C29H30O14 B3049618 Amaroswerin CAS No. 21233-18-1

Amaroswerin

Cat. No.: B3049618
CAS No.: 21233-18-1
M. Wt: 602.5 g/mol
InChI Key: UZYZCCWBBBCDAD-YRLKQETISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Amaroswerin is typically extracted from the whole dried plant of Swertia chirayita using various chromatographic techniques. A novel reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the simultaneous determination and quantification of this compound, amarogentin, and andrographolide in the herbal drug Chirayata . The method involves using a reverse-phase column with binary gradient elution (methanol:water) at a flow rate of 1 mL/min and detection at 235 nm .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Swertia chirayita plants. The process includes harvesting the plants, drying them, and then using solvent extraction methods to isolate the bioactive compounds. The extracted compounds are then purified using chromatographic techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Amaroswerin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives with enhanced anti-inflammatory properties .

Comparison with Similar Compounds

Amaroswerin is often compared with other secoiridoid glucosides, such as amarogentin, gentiopicrin, sweroside, and swertiamarin . These compounds share similar pharmacological properties but differ in their molecular structures and specific biological activities. For example, amarogentin and this compound both exhibit anti-inflammatory and antidiabetic activities, but this compound has shown a higher potential for inhibiting BACE1, making it more promising for Alzheimer’s disease treatment .

List of Similar Compounds

  • Amarogentin
  • Gentiopicrin
  • Sweroside
  • Swertiamarin

Conclusion

This compound is a versatile bioactive compound with significant potential in various scientific and medical fields Its diverse pharmacological properties, including anti-inflammatory, antidiabetic, antiviral, and immunomodulatory activities, make it a valuable compound for further research and development

Properties

CAS No.

21233-18-1

Molecular Formula

C29H30O14

Molecular Weight

602.5 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-2-[[(4R,4aR)-4-ethenyl-4a-hydroxy-8-oxo-3,4,5,6-tetrahydropyrano[3,4-c]pyran-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 2,4-dihydroxy-6-(3-hydroxyphenyl)benzoate

InChI

InChI=1S/C29H30O14/c1-2-17-27(40-12-18-25(36)39-7-6-29(17,18)38)43-28-24(23(35)22(34)20(11-30)41-28)42-26(37)21-16(9-15(32)10-19(21)33)13-4-3-5-14(31)8-13/h2-5,8-10,12,17,20,22-24,27-28,30-35,38H,1,6-7,11H2/t17-,20+,22+,23-,24+,27?,28-,29+/m0/s1

InChI Key

UZYZCCWBBBCDAD-YRLKQETISA-N

SMILES

C=CC1C(OC=C2C1(CCOC2=O)O)OC3C(C(C(C(O3)CO)O)O)OC(=O)C4=C(C=C(C=C4O)O)C5=CC(=CC=C5)O

Isomeric SMILES

C=C[C@H]1C(OC=C2[C@]1(CCOC2=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)C4=C(C=C(C=C4O)O)C5=CC(=CC=C5)O

Canonical SMILES

C=CC1C(OC=C2C1(CCOC2=O)O)OC3C(C(C(C(O3)CO)O)O)OC(=O)C4=C(C=C(C=C4O)O)C5=CC(=CC=C5)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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